2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid
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Overview
Description
2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid is an organic compound with the molecular formula C₁₁H₁₀O₄ It is a derivative of butenoic acid, featuring a hydroxy group and a p-tolyl group attached to the butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-(p-tolyl)but-2-enoic acid with hydrogen chloride in 1,4-dioxane, followed by heating . Another method includes the use of toluene as a solvent with acetic acid as a catalyst at 25°C . Multi-step reactions involving heating and the use of aqueous hydrochloric acid in dioxane have also been reported .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxy and p-tolyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and keto groups play a crucial role in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
4-Oxo-4-(p-tolyl)but-2-enoic acid: Lacks the hydroxy group, affecting its reactivity and applications.
2-Hydroxy-4-oxo-4-(m-tolyl)but-2-enoic acid: Similar structure but with a different position of the tolyl group, leading to variations in chemical behavior.
4-Hydroxy-4-(p-tolyl)but-2-enoic acid: Contains a hydroxy group at a different position, influencing its chemical properties.
Uniqueness: 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid is unique due to the presence of both hydroxy and keto groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(Z)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-7-2-4-8(5-3-7)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)/b9-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSZGRPPZOUZRA-TWGQIWQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)O)/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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